5-methyl-4-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-nitro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-7-6(4-9-10-7)8(5)11(12)13/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEOSZSIAFIGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 4 Nitro 1h Indazole Derivatives
Exploration of Reaction Pathways and Intermediates for Indazoles
The synthesis and transformation of indazoles proceed through various reaction pathways involving distinct intermediates. Classical methods like the Cadogan and Davis-Beirut reactions are pivotal for synthesizing 2H-indazoles. The Cadogan reaction, a reductive cyclization of nitroaromatic compounds, typically requires high temperatures while refluxing in trialkyl phosphites nih.gov. Although traditionally viewed as proceeding through a nitrene intermediate formed by exhaustive deoxygenation, recent studies have identified 2H-indazole N-oxides as competent oxygenated intermediates, suggesting that non-nitrene pathways may also be operational nih.govacs.orgescholarship.org.
The Davis-Beirut reaction offers a robust, redox-neutral method for constructing the 2H-indazole core from o-nitrobenzylamines acs.orgnih.govaub.edu.lbnih.govwikipedia.org. A key step in this reaction is the in-situ generation of a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization acs.orgnih.govnih.govnih.gov. Mechanistic models suggest that this nitroso imine can be trapped by various nucleophiles, leading to a diverse range of indazole derivatives, including indazolones and 3-alkoxy-2H-indazoles acs.orgnih.gov. The 2H-indazole N-oxide has also been identified as a common reactive intermediate in both the Cadogan and Davis-Beirut reactions nih.gov.
Other synthetic routes to the indazole nucleus involve the cyclization of intermediates derived from precursors like o-haloacetophenones, 2-hydroxybenzaldehydes, and o-aminobenzonitriles chemicalbook.comnih.gov. For instance, a copper-catalyzed reaction of 2-halobenzonitriles can lead to 3-aminoindazoles, while 1,3-dipolar cycloaddition reactions using arynes and hydrazones provide another pathway to 3-substituted indazoles organic-chemistry.org.
| Reaction Name | Precursor(s) | Key Intermediate(s) | Typical Product(s) |
| Cadogan Reaction | Nitroaromatic compounds | Nitrene, 2H-Indazole N-oxide | 2H-Indazoles |
| Davis-Beirut Reaction | o-Nitrobenzylamines | Nitroso imine, 2H-Indazole N-oxide | 2H-Indazoles, Indazolones |
| [3+2] Annulation | Arynes and Hydrazones | Diazo compounds | 3-Substituted Indazoles |
| Copper-Catalyzed Cyclization | 2-Halobenzonitriles | Not specified | 3-Aminoindazoles |
Electrophilic Substitution Reactions on the Indazole Nucleus
The indazole ring system is aromatic and undergoes electrophilic substitution reactions, including nitration, halogenation, and sulfonation chemicalbook.com. The position of substitution is dictated by the electronic properties of the existing substituents and the reaction conditions. In the case of 5-methyl-4-nitro-1H-indazole, the benzene (B151609) portion of the bicyclic system is highly influenced by the deactivating nitro group and the activating methyl group.
Generally, a nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Conversely, a methyl group is an activating group and an ortho-, para-director lumenlearning.comlibretexts.orgpressbooks.pub. The combined influence of these groups on the indazole nucleus is complex. For this compound, the positions available for electrophilic attack on the benzene ring are C-6 and C-7. The directing effects of the existing substituents would need to be carefully considered to predict the major product. The pyrazole (B372694) ring can also undergo electrophilic substitution, typically at the C-3 position chemicalbook.com.
The directing effects of substituents on the indazole ring are summarized in the table below:
| Substituent Type | Reactivity Effect | Directing Position(s) |
| Activating (e.g., -CH₃, -OH) | Increases rate of reaction | Ortho, Para |
| Deactivating (e.g., -NO₂) | Decreases rate of reaction | Meta |
Nucleophilic Reactivity and Addition Reactions of Indazole Derivatives
The presence of a nitro group significantly enhances the susceptibility of the indazole ring to nucleophilic attack. The strong electron-withdrawing nature of the nitro group activates the aromatic nucleus for nucleophilic aromatic substitution (SNAr) nih.govresearchgate.netmdpi.com. In nitroindazoles, this allows for the displacement of a suitable leaving group or even a hydrogen atom by a nucleophile. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved through an SNAr ring closure of arylhydrazones derived from aldehydes or ketones with a fluorine at C-2 and a nitro group at C-5 nih.govresearchgate.net. The reaction proceeds via the formation of a σ-adduct intermediate, which is stabilized by the nitro group, particularly when it is ortho or para to the site of attack libretexts.org.
The indazole nucleus itself, particularly the NH proton, can act as a nucleophile. Alkylation and acylation reactions readily occur at the nitrogen atoms chemicalbook.com. The regioselectivity of N-alkylation (N-1 vs. N-2) is a significant challenge and is influenced by steric and electronic effects of ring substituents, the nature of the alkylating agent, and the reaction conditions researchgate.netgoogle.com. For example, studies on substituted indazoles have shown that electron-withdrawing groups at the C-7 position can confer excellent N-2 regioselectivity researchgate.net.
Furthermore, indazole anions can participate in nucleophilic addition reactions. The addition of indazole to coordinated isocyanides has been studied, demonstrating the nucleophilic character of the indazole ring system researchgate.net.
Tautomerism and Isomerization Processes in Indazole Systems
Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers caribjscitech.comresearchgate.netnih.govresearchgate.net. For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3-4.08 kcal/mol, making it the predominant form in the gas phase, solution, and solid state chemicalbook.comcaribjscitech.comrsc.org. This stability is attributed to greater aromaticity in the benzenoid structure of the 1H-tautomer compared to the quinonoid structure of the 2H-form researchgate.netrsc.org.
However, the tautomeric equilibrium can be influenced by substituents, solvent polarity, and hydrogen bonding nih.gov. In certain substituted indazoles, the 2H-tautomer can be stabilized and become the major form. This stabilization can occur through intramolecular hydrogen bonds or the formation of stable intermolecular hydrogen-bonded dimers nih.gov. For example, in nonpolar solvents, a 2H-tautomer of a 3-substituted indazole was found to be stabilized by a strong intramolecular hydrogen bond nih.gov. The isomerization between E and Z isomers of arylhydrazone precursors is also a crucial process in certain synthetic routes to indazoles, as the Z isomer is required for the cyclization step nih.govresearchgate.net.
| Tautomer | Relative Stability (Unsubstituted) | Structural Feature | Factors Favoring this Tautomer |
| 1H-Indazole | More Stable | Benzenoid | Inherent aromaticity, Polar solvents |
| 2H-Indazole | Less Stable | Quinonoid | Specific substitution patterns, Intra/intermolecular H-bonding, Nonpolar solvents |
Radical Pathways and Redox Chemistry of Nitroindazoles
Nitroaromatic compounds, including nitroindazoles, are known to participate in radical reactions rsc.orgrsc.org. The redox properties of the nitro group are central to this reactivity. One-electron reduction of a nitroaromatic compound (ArNO₂) leads to the formation of a nitro radical-anion (ArNO₂⁻) nih.gov. While these radical anions are often invoked as reactive species, they are generally unreactive except as simple reductants. It is believed that biological damage from nitro compounds often arises from metabolites of a higher reduction order nih.gov.
DFT calculations have shown that some reactions involving indazole synthesis proceed via a radical chain mechanism nih.gov. The chemistry of nitro radicals has seen significant progress, providing pathways to various nitro-containing compounds rsc.org. The strong electron-withdrawing nature of the nitro group facilitates single-electron transfer, initiating radical processes nih.gov.
Functional Group Transformations Involving the Nitro Group in Indazoles
The nitro group on an indazole ring is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of nitroindazoles.
The most common transformation is the reduction of the nitro group to an amine. This is a crucial step in many synthetic sequences as the resulting amino group can be further derivatized. A wide array of reducing agents can accomplish this conversion, with the choice of reagent depending on the presence of other functional groups in the molecule wikipedia.org.
Common reagents for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly effective method. Raney Nickel is often preferred when trying to avoid the dehalogenation of aryl halides commonorganicchemistry.com.
Metal/Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classical and reliable reagents for this reduction commonorganicchemistry.com.
Stannous Chloride (SnCl₂): Anhydrous SnCl₂ in alcohol is another effective reagent. However, in the reduction of 4-nitroindazoles, this reagent has been observed to sometimes yield not only the expected 4-aminoindazole but also a 7-alkoxy-4-aminoindazole as a side product, resulting from a nucleophilic substitution involving the alcohol solvent researchgate.net.
Besides reduction to amines, the nitro group can also be partially reduced to form oximes using reagents like tin(II) chloride or chromium(II) chloride wikipedia.org. Furthermore, the nitro group can act as a leaving group in SNAr reactions, allowing for its replacement by various nucleophiles nih.govnih.gov.
Theoretical and Computational Chemistry Studies on 5 Methyl 4 Nitro 1h Indazole Analogs
Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications in Indazole Research
Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable in the study of indazole derivatives. nih.govresearchgate.net DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine various physicochemical properties. nih.gov These computational studies provide a detailed understanding of the electronic characteristics that govern the behavior of indazole-based compounds. For instance, DFT calculations at the B3LYP/6-311+ level of theory have been used to investigate the properties and electrostatic potential of novel indazole derivatives, offering insights into their chemical reactivity. nih.gov
The electronic properties of indazole analogs are often analyzed through their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govirjweb.com DFT calculations are commonly used to compute these FMO energies and their distribution across the molecule. nih.gov For example, in a study of 3-carboxamide indazole derivatives, DFT analysis identified specific compounds with particularly large energy gaps, indicating high stability. nih.govresearchgate.net The molecular electrostatic potential (MEP) is another tool used alongside FMO analysis to predict sites for nucleophilic and electrophilic attacks by mapping the electron density distribution. nih.govresearchgate.net
| Indazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Compound 8a | -6.34878 | -1.4283 | 4.92048 | nih.gov |
| Compound 8c | -5.21937 | -0.92529 | 4.29408 | nih.gov |
| Compound 8s | -6.34878 | -1.4283 | 4.92048 | nih.gov |
| Compound 8u | -6.8823 | -2.45457 | 4.42773 | nih.gov |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazoles. nih.gov By computing the energy profiles of potential reaction pathways, researchers can identify transition states and intermediates, thereby determining the most favorable mechanism. For instance, DFT studies have been applied to understand the synthesis of 2H-indazoles. In one method, calculations revealed that an iodine-assisted hydrogen transfer from a benzylic position to a nitrogen atom proceeds via a radical chain mechanism. nih.gov Similarly, for the synthesis of 3-amino-2H-indazoles, DFT calculations showed that a (3 + 1) cheletropic addition between a phosphetane catalyst and a nitroarene substrate was the turnover-limiting step. nih.gov These computational insights are crucial for optimizing reaction conditions and developing new synthetic strategies. organic-chemistry.org
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. beilstein-journals.org The 1H-tautomer is generally the predominant and more thermodynamically stable form. nih.govbeilstein-journals.org Computational methods are frequently used to predict the relative stabilities of these tautomers and how they are influenced by various substituents. For nitro-substituted indazoles, such as 5-nitro-1H-indazole, computational studies have been performed to understand their reactivity and stability. nih.govacs.org B3LYP/6-311++G(d,p) calculations for the parent indazole molecule indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov These theoretical predictions help explain experimental observations, such as the preferential formation of N1-substituted products in many reactions. nih.govacs.org
Molecular Docking and Ligand-Target Interaction Modeling in Indazole Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For indazole derivatives, which are known to inhibit various protein kinases, docking studies provide crucial insights into their binding modes and structure-activity relationships (SAR). rsc.org
In silico studies of indazole analogs have been performed against numerous cancer-related protein targets, such as VEGFR2, MAPK1, and c-KIT. rsc.orgmdpi.com These studies help to identify key interactions, like hydrogen bonds, hydrophobic interactions, and π-stacking, between the indazole scaffold and amino acid residues in the protein's active site. rsc.orgmdpi.com For example, docking studies of arylsulphonyl indazole derivatives with VEGFR2 kinase predicted favorable interaction energies and specific binding conformations. rsc.org Similarly, the docking of novel indazole-sulfonamide compounds into the MAPK1 active site revealed multiple favorable interactions, suggesting they are promising inhibitors. mdpi.com The results from these simulations guide the rational design and optimization of more potent and selective inhibitors. nih.govnih.gov
| Indazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Indazole-Sulfonamide (3) | MAPK1 | -8.6 | Lys54, Ile31, Val39, Ala52 | mdpi.com |
| Indazole-Sulfonamide (4) | MAPK1 | -8.7 | Lys54, Ile31, Val39, Ala52 | mdpi.com |
| SR-17398 Analog | ULK1 | Not Specified | Glu93, Cys95, Lys46, Asn143 | nih.gov |
| Arylsulphonyl Indazole (1-6, 9) | VEGFR2 | -36.5 to -66.5 | Not Specified | rsc.org |
Prediction of Regioselectivity and Reaction Outcomes in Indazole Synthesis
A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity, particularly during N-alkylation, which can lead to a mixture of N1 and N2 isomers. nih.gov Computational chemistry, especially DFT, has emerged as a powerful tool for predicting and explaining the regiochemical outcomes of these reactions. beilstein-journals.orgescholarship.orgsemanticscholar.org
By calculating the energies of the transition states for both N1 and N2 alkylation pathways, researchers can predict which isomer will be preferentially formed under specific reaction conditions. beilstein-journals.org For instance, a comprehensive DFT mechanistic study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that different reaction conditions could selectively yield either the N1 or N2 product with high selectivity. nih.govresearchgate.net These studies can also involve Natural Bond Orbital (NBO) analysis to estimate the partial charges on the N1 and N2 atoms and calculate Fukui indices to assess their nucleophilicity, further supporting the predicted reaction pathways. beilstein-journals.orgsemanticscholar.org
Non-Covalent Interactions (NCIs) and Their Influence on Indazole Chemical Behavior
Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and π–π stacking, play a critical role in determining the structure, stability, and function of molecules. mdpi.com In the context of indazole chemistry, NCIs are fundamental to both ligand-receptor binding and the control of reaction regioselectivity. beilstein-journals.orgmdpi.com The indazole ring system can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the pyridine-like nitrogen). nih.gov
Computational studies have been used to investigate the role of NCIs in directing synthetic outcomes. For example, DFT calculations suggested that in the N-alkylation of an indazole derivative, the formation of the N1-substituted product is driven by a chelation mechanism involving the cesium cation, while other non-covalent interactions are responsible for the formation of the N2-product under different conditions. beilstein-journals.orgnih.govsemanticscholar.org Similarly, in molecular docking, the identification of specific NCIs, such as a halogen-bonding interaction between an indazole analog and a phenylalanine residue in the 5-HT₂A receptor, can explain the high potency of a compound. nih.govsemanticscholar.org Understanding these subtle forces is key to the rational design of new synthetic routes and potent bioactive molecules. nih.gov
Advanced Spectroscopic and Analytical Research Techniques in Indazole Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies of Indazoles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of indazole derivatives. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise determination of the substitution pattern on the bicyclic ring. nih.gov The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of substituents like the nitro (NO₂) and methyl (CH₃) groups. youtube.com
In ¹H NMR spectra of nitroindazoles, protons on the aromatic ring typically appear in the range of δ 7.0-8.6 ppm. rsc.orgchemicalbook.com The position of the N-H proton, which is often observed as a broad signal at a lower field (e.g., δ > 10 ppm in DMSO-d₆), can help confirm the 1H-indazole tautomeric form, which is generally more thermodynamically stable than the 2H-tautomer. rsc.orgnih.govresearchgate.net ¹³C NMR spectra provide complementary data, with carbon atoms attached to the electron-withdrawing nitro group being significantly deshielded and appearing at a lower field. nih.govrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitroindazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | rsc.org |
| 6-Nitro-3-(4-nitrophenyl)-1H-indazole | CD₃COCD₃ | 13.33 (br, 1H), 8.59 (s, 1H), 8.37-8.29 (m, 5H), 8.08-8.06 (m, 1H) | 147.93, 147.10, 143.11, 141.40, 139.67, 128.22, 124.55, 124.05, 122.17, 116.70, 108.12 | rsc.org |
| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide | DMSO-d₆ | 9.61 (s, 1H), 8.24–8.22 (m, 3H), 7.83 (d, J=8.4 Hz, 1H), 7.69 (dd, J=2.4, -8.4 Hz, 1H), 7.50 (td, J=0.8, -7.0 Hz, 1H), 7.34 (td, J=0.4, -11.2 Hz, 1H), 4.53 (t, J=6.8 Hz, 2H), 2.28 (s, 3H), 1.89 (q, J=7.2 Hz, 2H), 1.28 (q, J=7.6 Hz, 2H), 0.89 (t, J=7.6 Hz, 3H) | 160.42, 149.27, 148.46, 141.42, 139.25, 136.37, 129.24, 127.37, 123.49, 122.55, 121.91, 113.34, 111.20, 49.31, 31.77, 19.86, 17.76, 13.93 | nih.gov |
Beyond static structural analysis, NMR is a powerful tool for studying reaction mechanisms. For instance, the reaction of various nitroindazoles with formaldehyde (B43269) in acidic solutions has been studied using solution and solid-state NMR to determine the mechanism of N₁-CH₂OH derivative formation. nih.govacs.org Such studies provide critical insights into the reactivity of the indazole core, which is essential for synthetic applications. nih.govacs.org
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis of Indazole Derivatives
Mass spectrometry (MS) is a fundamental technique for the molecular identification of indazole derivatives by providing a precise measurement of the molecule's mass-to-charge ratio (m/z), which allows for the confirmation of its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org
Electron ionization (EI) mass spectrometry is particularly useful for fragmentation analysis, which provides structural information based on the pattern of daughter ions produced. researchgate.net For indazole derivatives, fragmentation can offer clues to the substitution pattern. A common fragmentation pathway for N-substituted indazoles involves the cleavage of the bond between the carbonyl group and an attached moiety, leading to the formation of a characteristic N-pentylindazole acylium ion in some synthetic cannabinoids. researchgate.net For nitroindazoles, fragmentation patterns may involve the loss of the nitro group (NO₂) or related fragments.
Infrared (IR) Spectroscopy for Functional Group Characterization in Indazole Compounds
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov For a compound like 5-methyl-4-nitro-1H-indazole, the IR spectrum will exhibit characteristic absorption bands corresponding to its specific structural features.
The most diagnostic peaks for nitroaromatic compounds are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. rsc.org These typically appear in the regions of 1560-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. rsc.org Other key vibrational frequencies include N-H stretching for the indazole ring (typically a broad band around 3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for Nitroindazole Compounds
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Indazole) | Stretching | ~3300 | nih.gov |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| NO₂ (Nitro) | Asymmetric Stretching | 1560 - 1500 | rsc.org |
| NO₂ (Nitro) | Symmetric Stretching | 1370 - 1320 | rsc.org |
| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |
X-ray Crystallography for Solid-State Structure Determination of Indazole Analogs
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. nih.govacs.org
For substituted indazoles, crystallographic studies can confirm the planarity of the bicyclic ring system and the orientation of substituents relative to the ring. nih.gov In a study of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the indazole ring system was found to be nearly perpendicular to the tosyl ring, with a dihedral angle of 89.40°. nih.gov Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence the material's physical properties. acs.org Studies on N-methanol derivatives of nitroindazoles have revealed specific torsion angles of the substituent, highlighting structural differences compared to unsubstituted analogues. nih.govacs.org
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis of Nitroindazoles
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of electroactive species like nitroindazoles. The nitro group is readily reducible, and its electrochemical behavior is often linked to the biological activity of these compounds, for instance, in antiprotozoal agents. nih.govnih.gov
Studies on 5-nitroindazole (B105863) derivatives using cyclic voltammetry in solvents like DMSO have characterized the nitro reduction process. nih.gov This reduction typically occurs as a one-electron process to yield a nitro anion radical, a behavior that is believed to be relevant at physiological pH. nih.gov The comparison of the electrochemical behavior between different N-alkyl substituted nitroindazoles provides further confirmation of the distinct electronic distributions in these isomers. benthamdirect.com These analyses are critical for understanding mechanisms of action where bioreduction is an essential step. nih.govbenthamdirect.com
UV-Vis and Fluorescence Spectroscopy in Research Applications of Indazoles
UV-Vis and fluorescence spectroscopy are used to study the electronic properties and photophysical behavior of indazole derivatives. UV-Vis absorption spectra arise from electronic transitions between molecular orbitals and are characteristic of the conjugated π-system of the indazole core. The position and intensity of absorption maxima are influenced by the substituents and the solvent. researchgate.net
Many indazole derivatives are fluorescent, and their emission properties can be tailored through synthetic modification, making them suitable for applications as fluorophores or fluorescent probes. nih.gov N-aryl-2H-indazoles, for example, have been identified as a class of fluorophores with high extinction coefficients. nih.gov The introduction of a nitro group, however, often leads to fluorescence quenching. Nevertheless, research into the synthesis of novel fluorescent compounds from precursors like 5-nitro-1H-indazole is ongoing. researchgate.net Studies on the photophysical properties of indazoles often involve examining solvatochromic effects, where changes in solvent polarity cause shifts in the absorption and emission spectra, providing insights into the electronic structure of the ground and excited states. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 Methyl 4 Nitro 1h Indazole Derivatives
General Principles of Indazole Scaffolds in Structure-Activity Research
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its versatile biological activities and presence in numerous therapeutic agents. This bicyclic aromatic system, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. The 1H-indazole form is generally the most thermodynamically stable tautomer.
The versatility of the indazole ring allows it to serve as a bioisosteric replacement for other aromatic systems, such as indoles, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets. The indazole nucleus itself can be considered a surrogate for the adenine (B156593) of ATP, making it a common motif in the design of competitive kinase inhibitors. The diverse biological activities reported for indazole derivatives include anti-inflammatory, antimicrobial, anticancer, and neurological effects.
The amenability of the indazole scaffold to chemical modification at various positions allows for the fine-tuning of its physicochemical properties and biological activity. This has made it a cornerstone for fragment-based drug design and scaffold hopping approaches in modern drug discovery.
Positional Effects of Substituents on Indazole Ring System Reactivity and Molecular Interactions
The reactivity and molecular interactions of the indazole ring system are significantly influenced by the position and nature of its substituents. For 5-methyl-4-nitro-1H-indazole, the methyl and nitro groups at the C5 and C4 positions, respectively, are expected to exert profound electronic and steric effects.
The nitro group at the C4 position is a strong electron-withdrawing group, which is expected to decrease the electron density of the entire aromatic system. This can influence the pKa of the indazole nitrogen atoms and affect the strength of hydrogen bonds it can form with biological targets. Studies on nitro-substituted indolines, indoles, and indazoles have shown that the position of the nitro group is a critical determinant of biological activity, such as mutagenicity. For instance, nitro groups at the C4 or C7 positions often result in weakly or non-mutagenic compounds, whereas those at C5 or C6 can lead to measurable activity.
Alkylation at the N1 versus the N2 position is a key consideration in the synthesis and SAR of indazole derivatives. The regioselectivity of N-alkylation is influenced by both steric and electronic effects of the substituents on the indazole ring.
Table 1: Predicted Influence of Substituents on the Properties of this compound
| Substituent | Position | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Molecular Interactions |
| Nitro (NO2) | C4 | Strong electron-withdrawing | Moderate | Can act as a hydrogen bond acceptor; modulates aromatic interactions. |
| Methyl (CH3) | C5 | Weak electron-donating | Moderate | Can engage in van der Waals interactions; influences solubility and lipophilicity. |
This table is illustrative and based on established principles of medicinal chemistry.
Mechanistic Understanding of Molecular Interactions of Indazole Derivatives
The molecular interactions of indazole derivatives with their biological targets are multifaceted and depend on the specific nature of both the indazole derivative and the target protein.
Enzyme Inhibition Mechanisms (e.g., Kinases, Cholinesterases, IDO1)
Indazole derivatives are well-known inhibitors of various enzymes, particularly protein kinases. The indazole scaffold can mimic the purine (B94841) ring of ATP and bind to the ATP-binding site of kinases. The nitrogen atoms of the indazole ring often form key hydrogen bonds with the hinge region of the kinase domain. Substituents on the indazole ring then project into different pockets of the active site, influencing potency and selectivity. For this compound, the 4-nitro group could potentially form interactions with specific residues in the active site, while the 5-methyl group could occupy a hydrophobic pocket.
Indazole-based compounds have also been investigated as inhibitors of other enzymes like cholinesterases and indoleamine 2,3-dioxygenase (IDO1). In the case of IDO1, the indazole nitrogen can coordinate with the heme iron in the active site, a common mechanism for heterocyclic inhibitors of this enzyme. The substituents on the indazole ring would then dictate the binding affinity and specificity.
Receptor Interaction Studies (e.g., GPCRs, Membrane Transporters)
Derivatives of the indazole scaffold have been shown to interact with G-protein coupled receptors (GPCRs) and membrane transporters. For instance, certain indazole derivatives act as antagonists for chemokine receptors like CCR4 by binding to an allosteric site. The specific interactions often involve a combination of hydrogen bonds, and hydrophobic and aromatic interactions, guided by the substitution pattern on the indazole ring.
Molecular Recognition and Binding Mode Analysis
Molecular recognition of indazole derivatives by their biological targets is a dynamic process. Computational methods like molecular docking are frequently used to predict the binding modes of indazole-based ligands. These studies often reveal that the planarity of the indazole ring allows for favorable stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site. The nitrogen atoms are key hydrogen bond donors and acceptors.
For this compound, docking studies would likely show the nitro group participating in polar interactions, potentially forming hydrogen bonds or electrostatic interactions. The methyl group would be predicted to engage in hydrophobic interactions.
Table 2: Potential Molecular Interactions of this compound with a Hypothetical Protein Binding Site
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Indazole N-H | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Donor |
| Indazole N2 | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Acceptor |
| 4-Nitro Group | Arginine, Lysine, Serine | Hydrogen Bond Acceptor, Electrostatic |
| 5-Methyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic, van der Waals |
| Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
This table is illustrative and provides a hypothetical binding scenario based on common molecular interactions.
Design Principles for Novel Indazole-Based Chemical Entities in Research
The design of novel indazole-based chemical entities is guided by several key principles derived from extensive SAR studies. A fragment-based approach is often employed, where the indazole core serves as a starting point, and various substituents are systematically introduced to optimize interactions with the target.
Key design considerations include:
Scaffold Hopping: Using the indazole scaffold to replace other less desirable heterocyclic systems to improve properties like metabolic stability or selectivity.
Regioisomeric Control: Strategic synthesis to obtain the desired N1 or N2-substituted isomer, as this can have a significant impact on biological activity.
Introduction of Specific Functional Groups: The placement of hydrogen bond donors and acceptors, as well as hydrophobic groups, is tailored to the specific topology of the target's binding site. The introduction of a nitro group, as in this compound, is a common strategy to introduce a strong hydrogen bond acceptor and modulate the electronic properties of the molecule.
Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy data of target-ligand complexes to rationally design new derivatives with improved binding affinity and selectivity. Molecular docking and other computational tools are integral to this process.
By applying these principles, researchers can leverage the versatility of the indazole scaffold to develop novel chemical probes and potential therapeutic agents. The specific substitution pattern of this compound provides a unique starting point for further chemical exploration and biological evaluation.
Emerging Research Directions and Future Perspectives in 5 Methyl 4 Nitro 1h Indazole Chemistry
Development of Novel Synthetic Methodologies for Indazoles with Green Chemistry Principles
The synthesis of indazole derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. In recent years, the principles of green chemistry have spurred the development of more environmentally benign and efficient synthetic strategies. These modern approaches focus on minimizing waste, using safer solvents and catalysts, and improving energy efficiency. derpharmachemica.com
Recent advancements in the green synthesis of indazoles have explored various innovative techniques. nih.gov These include the use of eco-friendly reaction media like water or ethanol-water mixtures, the application of recyclable catalysts, and the utilization of energy-efficient methods such as microwave and ultrasound irradiation. derpharmachemica.comresearchgate.net For instance, ammonium chloride has been effectively used as a mild acid catalyst for the synthesis of 1H-indazoles in ethanol, offering high yields and short reaction times. nih.gov Similarly, citric acid, a biodegradable and non-toxic catalyst, has been employed for the regioselective synthesis of N-alkylated indazoles in an ethanol-water solvent system. researchgate.net
Ultrasound-mediated synthesis is another green approach that has been successfully applied to the synthesis of indazole derivatives, often leading to enhanced reaction rates and higher product yields with minimal energy consumption. researchgate.net The use of natural catalysts, such as lemon peel powder, has also been reported for the synthesis of bioactive 1H-indazoles, further highlighting the trend towards sustainable chemistry. echemhub.com These methodologies, while often demonstrated on a range of substituted indazoles, provide a clear roadmap for the development of green synthetic routes to 5-methyl-4-nitro-1H-indazole, aiming to improve the sustainability of its production.
| Methodology | Key Green Principles | Typical Catalysts/Reagents | Energy Source | Advantages |
|---|---|---|---|---|
| Aqueous/Alcoholic Media Synthesis | Use of safer solvents | Ammonium Chloride, Citric Acid nih.govresearchgate.net | Conventional Heating | Reduces use of volatile organic compounds, often uses biodegradable catalysts. |
| Ultrasound Irradiation | Energy efficiency, enhanced reaction rates | Ceric (IV) ammonium nitrate (CAN) researchgate.net | Ultrasonic Waves | Shorter reaction times, improved yields, reduced energy consumption. researchgate.net |
| Microwave-Assisted Synthesis | Energy efficiency, rapid heating | Various catalysts | Microwaves | Significant reduction in reaction time, potential for higher yields and cleaner reactions. derpharmachemica.comechemhub.com |
| Natural Catalysts | Use of renewable feedstocks | Lemon peel powder echemhub.com | Conventional Heating | Utilizes biodegradable and readily available catalysts. echemhub.com |
Advanced Computational Approaches for Predictive Chemistry and Material Science involving Indazoles
The integration of advanced computational methods has become indispensable in modern chemical research, offering powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the design of new molecules and materials. In the field of indazole chemistry, computational approaches such as Density Functional Theory (DFT), molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are providing profound insights that accelerate the discovery process.
DFT studies have been particularly valuable for understanding the electronic structure, reactivity, and spectroscopic properties of indazole derivatives, including nitroindazoles. researchgate.netrsc.org These calculations can predict parameters like hyperfine coupling constants, spin density distributions, and frontier molecular orbital energies (HOMO-LUMO gaps), which are crucial for assessing the reactivity and potential applications of compounds like this compound. researchgate.netresearchgate.net For instance, DFT methods have been used to predict the reactivity and selectivity of reactions involving alkyl nitroindazoles. researchgate.net A study on the addition of nitro-indazoles to formaldehyde (B43269) utilized GIAO/B3LYP calculations to provide a sound theoretical basis for the experimental observations. researchgate.netcaribjscitech.comacs.org
Molecular docking simulations are another powerful tool, especially in drug discovery, allowing researchers to predict the binding modes and affinities of indazole-based ligands to biological targets such as proteins and enzymes. researchgate.net This in silico screening helps in identifying promising drug candidates and understanding their mechanism of action at a molecular level. nih.govorganic-chemistry.org Furthermore, ADMET prediction models are used to assess the pharmacokinetic and toxicological profiles of new indazole derivatives early in the design phase, helping to prioritize compounds with favorable drug-like properties. organic-chemistry.orgnih.gov These computational strategies, when applied to this compound, can guide its derivatization to optimize for specific applications, be it in medicine or materials science.
| Computational Method | Primary Application | Predicted Properties | Relevance to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting electronic structure and reactivity. researchgate.netrsc.org | HOMO-LUMO gap, electrostatic potential, reaction energy profiles, spectroscopic data. researchgate.netresearchgate.net | Understanding the influence of methyl and nitro groups on reactivity and guiding synthetic modifications. |
| Molecular Docking | Predicting ligand-protein interactions. researchgate.net | Binding affinity, binding mode, key intermolecular interactions. nih.gov | Identifying potential biological targets and designing derivatives with enhanced potency. |
| ADMET Prediction | Assessing drug-likeness and safety profiles. organic-chemistry.org | Solubility, absorption, metabolism, toxicity, bioavailability. nih.gov | Early-stage filtering of derivatives to prioritize those with favorable pharmacokinetic properties. |
| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior of molecules. organic-chemistry.org | Conformational stability, protein-ligand complex stability, solvent effects. organic-chemistry.org | Evaluating the stability of the compound in biological environments and its interaction with targets over time. |
Exploration of New Reactivity Modes and Chemical Transformations of Indazoles
The indazole scaffold is a versatile platform for chemical modification, and ongoing research continues to uncover new reactivity modes and transformations that allow for the precise functionalization of this heterocyclic system. researchgate.net The unique electronic nature of the indazole ring, which exhibits characteristics of both pyrrole and pyridine, allows it to participate in a wide array of chemical reactions. researchgate.net The exploration of these reactions is crucial for creating novel derivatives of this compound with tailored properties.
A major focus in recent years has been the late-stage functionalization of the indazole core through C-H activation. nih.govnih.gov This strategy enables the direct introduction of new functional groups onto the indazole ring system without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. researchgate.net Functionalization can be directed to various positions of the indazole, with the C3 position being a common site for modification through reactions like halogenation, arylation, alkylation, and sulfonylation. nih.gov
The presence of the nitro group in this compound significantly influences its reactivity. The strong electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) reactions, a pathway that has been exploited for the synthesis of 1-aryl-5-nitro-1H-indazoles. mdpi.com Additionally, the nitro group can be reduced to an amino group, which then serves as a versatile handle for a wide range of further transformations, including the synthesis of sulfonamides and carbamates. researchgate.net Other notable transformations include cycloaddition reactions, which have been used to append other heterocyclic rings like triazoles and pyrazoles to the indazole core, thereby creating more complex and potentially bioactive molecules. echemhub.com The study of the reaction of nitro-indazoles with formaldehyde has also provided insights into the reactivity of the N-H bond and the formation of N1-substituted derivatives. acs.org
| Reaction Type | Description | Common Reagents/Catalysts | Significance for this compound |
|---|---|---|---|
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. nih.govnih.gov | Transition metal catalysts (e.g., Pd, Rh, Cu), radical initiators. nih.gov | Allows for late-stage diversification of the core structure. |
| Halogenation | Introduction of halogen atoms (I, Br, Cl). nih.gov | I2/KOH, NBS, NCS. nih.gov | Creates versatile intermediates for cross-coupling reactions. |
| Cross-Coupling Reactions (e.g., Suzuki, Negishi) | Formation of C-C bonds to introduce aryl or alkyl groups. nih.gov | Palladium catalysts with organoboron or organozinc reagents. nih.gov | Enables the synthesis of complex biaryl structures. |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on the aromatic ring by a nucleophile. mdpi.com | Strong bases, various nucleophiles. mdpi.com | The nitro group at C4 activates the ring for such reactions. |
| Nitro Group Reduction | Conversion of the nitro group to an amino group. researchgate.net | Reducing agents like SnCl2, H2/Pd-C. | Provides a key functional group for further derivatization. |
| Cycloaddition Reactions | Formation of new rings by reacting with dipolarophiles or dienes. echemhub.com | Nitrile imines, azides/alkynes (Click Chemistry). echemhub.com | Allows for the construction of fused or spiro-cyclic systems. |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (Mechanistic Focus)
The intersection of synthetic chemistry and chemical biology provides a powerful paradigm for modern drug discovery and the elucidation of complex biological processes. In this interdisciplinary space, synthetic chemists design and create novel molecules, such as derivatives of this compound, which are then used by chemical biologists as molecular probes to investigate biological mechanisms or as potential therapeutic agents. mdpi.com
Indazole-containing compounds have been extensively studied for a wide range of biological activities, including as anti-cancer, nih.govnih.gov antiprotozoal, researchgate.netorganic-chemistry.org and anti-inflammatory agents. researchgate.net The synthesis of a library of indazole derivatives is often the first step in identifying compounds with potent biological activity. nih.gov Once a lead compound is identified, further research focuses on understanding its mechanism of action. For example, many indazole-based anti-cancer drugs function as kinase inhibitors, and studies often involve enzymatic assays and cellular experiments to determine which specific kinases are targeted. nih.gov
In the context of nitroindazoles, a significant area of mechanistic research is their role in generating oxidative stress, particularly in parasites. organic-chemistry.org The nitro group can be enzymatically reduced within the parasite to form reactive oxygen species (ROS), which are toxic to the cell. researchgate.netorganic-chemistry.org Studies on 5-nitroindazole (B105863) derivatives against Trypanosoma cruzi, the parasite that causes Chagas disease, have shown that their trypanocidal activity is linked to the induction of oxidative stress and apoptosis. organic-chemistry.org This research combines organic synthesis, parasitology, and molecular biology to not only develop new anti-parasitic agents but also to understand the fundamental biochemical pathways that can be targeted. The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, also offers exciting future possibilities for using specifically functionalized indazoles to probe biological systems in real-time. researchgate.netcaribjscitech.com
| Therapeutic Area | Common Biological Target/Mechanism | Investigative Techniques | Relevance of Nitro Group |
|---|---|---|---|
| Oncology | Kinase Inhibition (e.g., VEGFR, ALK, FGFR). nih.govnih.gov | Enzyme inhibition assays, cell proliferation assays, Western blotting, in vivo tumor models. nih.govnih.gov | Can influence binding affinity and selectivity through electronic effects and hydrogen bonding. |
| Infectious Diseases (Antiprotozoal) | Induction of Oxidative Stress, Nitroreductase (NTR) activation. organic-chemistry.org | Parasite viability assays, ROS detection, apoptosis assays (e.g., mitochondrial membrane potential), ESR spectroscopy. organic-chemistry.org | Essential for the mechanism of action through bioreduction to toxic radical species. researchgate.netorganic-chemistry.org |
| Inflammation | Cyclooxygenase (COX) inhibition, Glucocorticoid Receptor (GR) agonism. researchgate.netresearchgate.net | Enzyme activity assays, cytokine production measurements (e.g., TNF-α), in vivo inflammation models. researchgate.net | Modulates the electronic properties of the scaffold, affecting receptor binding and activity. |
| Neurological Disorders | Nitric Oxide Synthase (NOS) inhibition. nih.gov | Enzymatic assays for NOS activity, in vivo models of neurological disease. | The position of the nitro group is critical for inhibitory activity against different NOS isoforms. nih.gov |
Role of Indazoles as Versatile Synthons for Complex Molecular Architectures
In the lexicon of organic synthesis, a synthon is a structural unit within a molecule that can be formed or assembled by a known synthetic operation. The indazole nucleus is widely regarded as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets, making it an exceptionally valuable synthon for the construction of diverse and complex molecular architectures, particularly in the field of drug discovery. nih.govnih.gov Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal core for building molecules with specific three-dimensional arrangements required for biological activity. nih.gov
The versatility of the indazole scaffold as a synthon stems from the multiple reactive sites it possesses. The N-H bond of the pyrazole (B372694) ring can be readily alkylated, acylated, or arylated, allowing for the introduction of a wide variety of substituents. organic-chemistry.org Furthermore, the C-H bonds on both the pyrazole and benzene rings can be selectively functionalized, as discussed in section 7.3, providing numerous avenues for structural elaboration. nih.gov For example, 3-aminoindazole is a key starting material for the synthesis of potent kinase inhibitors like Entrectinib. nih.gov
Nitroindazoles, such as this compound, are particularly useful synthons. The nitro group can be used to direct other substitution reactions or can be transformed into other functional groups, most notably an amine, which opens up a vast array of subsequent chemical modifications. researchgate.net Indazoles can also participate in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product, offering a highly efficient route to molecular complexity. nih.gov The ability to use the indazole core and systematically build upon it through various synthetic transformations underscores its critical role as a foundational building block for creating novel and intricate molecules for a wide range of applications. rsc.org
| Synthetic Strategy | Description | Example Application | Potential of this compound |
|---|---|---|---|
| Scaffold Decoration | Stepwise functionalization of the core indazole ring at its various N-H and C-H positions. nih.gov | Synthesis of kinase inhibitors like Pazopanib and Axitinib. rsc.org | The methyl and nitro groups, along with the N-H bond, provide multiple points for derivatization. |
| Cycloaddition Reactions | Using a functional group on the indazole (e.g., a vinyl group) to participate in [3+2] or other cycloadditions. | Construction of novel polycyclic heterocyclic systems by attaching pyrazole or triazole rings. | The N-H can be vinylated, creating a dienophile for cycloaddition reactions. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials, with the indazole being one of the components. nih.gov | Rapid generation of libraries of complex, drug-like molecules. nih.gov | The amino derivative (from nitro reduction) could serve as the amine component in MCRs. |
| Fused Ring System Synthesis | Using functional groups on the indazole to build additional fused rings. | Synthesis of naturally occurring alkaloids like Nigeglanine. acs.org | The nitro and methyl groups can be elaborated to form new fused heterocyclic rings. |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5-methyl-4-nitro-1H-indazole, and what analytical techniques confirm its purity and structure?
- Methodological Answer : A typical synthesis involves Friedel-Crafts acylation followed by nitro-group introduction and indazole ring closure. For example, hydrazine hydrate in dimethylformamide (DMF) can facilitate ring closure . Key analytical techniques include:
- NMR Spectroscopy : To confirm hydrogen and carbon environments (e.g., distinguishing nitro and methyl groups) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray Crystallography : To resolve ambiguities in regiochemistry or substituent orientation, particularly when using programs like SHELXL for refinement .
Q. How is the nitro group in this compound stabilized during synthesis, and what are common side reactions?
- Methodological Answer : Nitro groups are stabilized using electron-withdrawing substituents and inert atmospheres. Side reactions like over-nitration or ring oxidation can occur if temperature or acid concentration is not controlled. For example, nitration at elevated temperatures (>60°C) may lead to by-products, necessitating TLC or HPLC monitoring .
Advanced Questions
Q. How can researchers optimize iodination and methylation steps in synthesizing this compound derivatives while minimizing by-products?
- Methodological Answer : Iodination of nitroindazoles often employs potassium iodide in DMF with catalytic Cu(I), but competing dehalogenation can occur. Methylation via alkyl halides (e.g., methyl iodide) requires base selection (e.g., Cs₂CO₃ over NaH for better solubility in THF). Optimization involves:
- Temperature Control : Lower temperatures (0–25°C) reduce electrophilic substitution at unintended positions .
- Purification Strategies : Column chromatography with gradient elution (hexane/EtOAc) separates iodinated/methylated isomers .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX tools address them?
- Methodological Answer : Challenges include disorder in the nitro group and twinning due to planar indazole rings. SHELXL refinement strategies:
- Twinning Analysis : Use
TWINandBASFcommands to model twin domains . - Disorder Modeling : Split occupancy refinement for nitro-group orientations, validated via residual density maps .
Q. How do contradictory biological activity data for this compound derivatives arise, and what experimental designs resolve them?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell-line specificity or solvent effects). Resolve via:
- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 μM) in ≥3 biological replicates .
- Mechanistic Studies : Use kinase profiling or ROS assays to identify off-target effects .
- Structural-Activity Relationship (SAR) : Compare derivatives (e.g., halogen substitutions) to isolate pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
